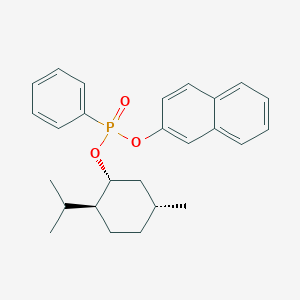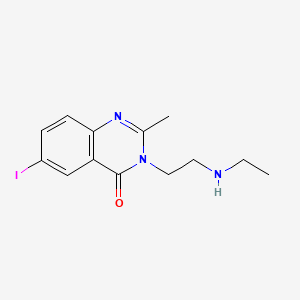
4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- typically involves multiple steps starting from readily available precursors. One common synthetic route involves the nucleophilic substitution of 3-(2-bromoethylamino)-2-phenyl quinazolin-4(3H)-one with various amines . The starting material, 3-(2-bromoethylamino)-2-phenyl quinazolin-4(3H)-one, can be synthesized from anthranilic acid through a multistep process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the quinazolinone ring and its substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the quinazolinone core.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex quinazolinone derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the quinazolinone core.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-phenyl-3-[2-(substituted amino)ethylamino]quinazolin-4(3H)-ones
- Pyridazine and pyridazinone derivatives
Uniqueness
4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- is unique due to the presence of the iodo and ethylaminoethyl substituents, which can significantly influence its chemical reactivity and biological activity. These structural features may confer specific binding properties and biological effects that distinguish it from other quinazolinone derivatives.
Propriétés
Numéro CAS |
77301-22-5 |
|---|---|
Formule moléculaire |
C13H16IN3O |
Poids moléculaire |
357.19 g/mol |
Nom IUPAC |
3-[2-(ethylamino)ethyl]-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C13H16IN3O/c1-3-15-6-7-17-9(2)16-12-5-4-10(14)8-11(12)13(17)18/h4-5,8,15H,3,6-7H2,1-2H3 |
Clé InChI |
TWOREQGZXDQFJD-UHFFFAOYSA-N |
SMILES canonique |
CCNCCN1C(=NC2=C(C1=O)C=C(C=C2)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


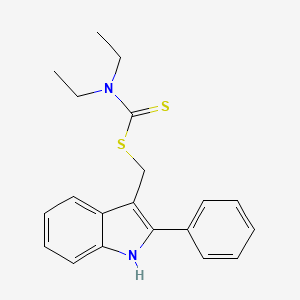
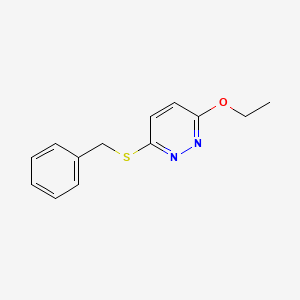
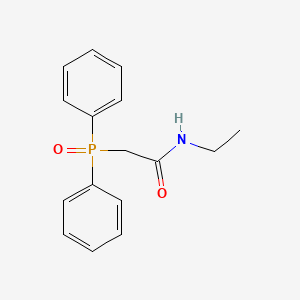


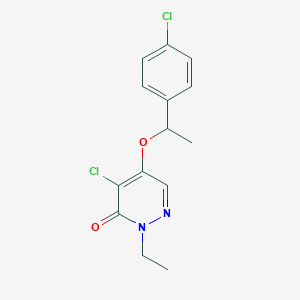

![3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12913792.png)
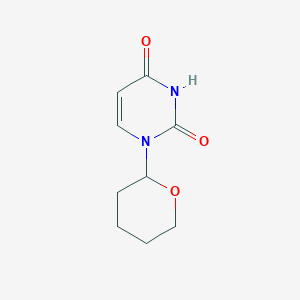
![7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B12913799.png)
![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid](/img/structure/B12913807.png)


